PIK-75 Hydrochloride is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. It has been developed as part of a broader drug discovery program aimed at understanding and manipulating the PI3K signaling pathway, which plays a crucial role in various cellular processes including growth, proliferation, and survival. PIK-75 has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases due to its ability to modulate key signaling pathways involved in these conditions.
PIK-75 Hydrochloride is classified as a small molecule inhibitor within the category of kinase inhibitors. It is primarily sourced from chemical synthesis processes that involve several steps to achieve the desired molecular structure. The compound is often characterized by its ability to selectively inhibit the activity of PI3K, particularly in cellular models where PI3K signaling is implicated in disease pathology.
The synthesis of PIK-75 Hydrochloride involves a multi-step chemical process starting from simpler organic compounds. The core structure is based on an imidazo[1,2-a]pyridine framework, which is modified through various chemical reactions to introduce functional groups that enhance its selectivity and potency as a PI3K inhibitor.
The molecular structure of PIK-75 Hydrochloride can be represented as follows:
The compound features an imidazo[1,2-a]pyridine ring system with various substituents that contribute to its biological activity. The specific arrangement of atoms and bonds within the molecule allows for effective interaction with target proteins in the PI3K pathway.
PIK-75 Hydrochloride undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
The inhibition mechanism involves competitive binding at the ATP-binding site of PI3K, effectively preventing substrate phosphorylation and subsequent signaling cascades associated with cell survival and proliferation.
The mechanism of action for PIK-75 Hydrochloride primarily revolves around its ability to inhibit the PI3K/Akt signaling pathway:
PIK-75 Hydrochloride has several scientific applications:
PIK-75 hydrochloride (CAS 372196-77-5) emerged from early efforts to develop isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors. It was identified as a potent imidazo[1,2-a]pyridine derivative targeting the p110α catalytic subunit of PI3K through high-throughput screening and subsequent structure-activity relationship (SAR) optimization [5] [6]. The compound features a unique sulfonohydrazone linker connecting a 6-bromoimidazo[1,2-a]pyridine moiety to a 2-methyl-5-nitrobenzenesulfonyl group, protonated as a hydrochloride salt for stability [4] [10]. This configuration enables reversible, ATP-competitive binding to PI3K isoforms through critical interactions:
X-ray crystallography studies confirm that the (E)-isomer about the hydrazone double bond is essential for biological activity. The bromine atom at the 6-position of the imidazopyridine ring further enhances target affinity through hydrophobic interactions within the PI3Kα binding cleft [5].
Table 1: Structural Characterization of PIK-75 Hydrochloride
Property | Value |
---|---|
Chemical Name | N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide hydrochloride |
Molecular Formula | C₁₆H₁₄BrN₅O₄S·HCl |
Molecular Weight | 488.74 g/mol |
CAS Number | 372196-77-5 |
Crystal Structure | Monoclinic P2₁/c space group |
Key Structural Motifs | Imidazopyridine core, Sulfonohydrazone linker, Nitrobenzenesulfonyl pharmacophore |
PIK-75 hydrochloride exhibits limited aqueous solubility (<0.1 mg/mL in H₂O) but moderate solubility in dimethyl sulfoxide (DMSO) (8.15–22.51 mg/mL at 25°C), enabling its use in in vitro biological assays. It is practically insoluble in ethanol and other hydrophilic solvents [7] [8] [10]. The compound appears as a white to off-white crystalline solid with a melting point of 218–220°C (with decomposition) [5]. Stability studies reveal:
Optimal storage requires desiccated conditions at -20°C in inert atmosphere packaging. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles and used within 48 hours due to progressive decomposition (∼15% over 72 hours at 25°C) [4] [8]. The hydrochloride salt demonstrates superior stability compared to the free base form (CAS 372196-67-3), particularly in solid-state storage [10].
PIK-75 hydrochloride demonstrates nanomolar inhibition against class I PI3K isoforms and DNA-dependent protein kinase (DNA-PK), with remarkable selectivity for p110α:
Table 2: Selectivity Profiling of PIK-75 Hydrochloride
Target | IC₅₀ (nM) | Selectivity vs. p110β | Biological Consequence |
---|---|---|---|
PI3K p110α | 5.8 | >200-fold | Suppresses Akt phosphorylation at Ser473/Thr308 |
DNA-PK | 2 | N/A | Impairs DNA double-strand break repair |
PI3K p110γ | 76 | 13-fold | Modulates GPCR-mediated inflammation |
PI3K p110δ | 510 | 88-fold | Minor effect on immune cell signaling |
PI3K p110β | 1,300 | Reference | Negligible inhibition at physiological doses |
mTORC1 | ~1,000 | >170-fold | Weakly affects protein synthesis |
ATM | 2,300 | >390-fold | Minimal interference with DNA damage response |
Mechanism of Action:
Functional Consequences:
The compound’s unique ability to concurrently target PI3Kα and DNA-PK creates a synthetic lethality in cancer cells with PI3K pathway mutations while exhibiting minimal effects on glucose metabolism at therapeutic concentrations [3] [7].
Table 3: Research Applications of PIK-75 Hydrochloride
Application Field | Experimental Model | Key Findings |
---|---|---|
Oncology Therapeutics | MIA PaCa-2 pancreatic cancer xenografts | 62% tumor reduction at 2 mg/kg + gemcitabine [3] |
Inflammatory Pathway Analysis | Feline esophageal epithelial cells | ↓ IL-6, IL-8, IL-1β at 0.3–1 μM [1] |
DNA Repair Studies | CHO-IR cells | Blocks Thr308 phosphorylation (IC₅₀ = 78 nM) [10] |
Metabolic Regulation | Pancreatic β-cells | ↑ Insulin secretion by 40% at 100 nM [7] |
Stem Cell Differentiation | Human alveolar epithelial stem cells | Induces alveolar regeneration at 50 nM [9] |
Note: All listed compounds represent research chemicals not approved for therapeutic use.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7